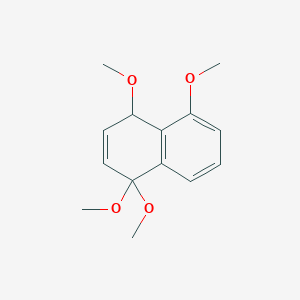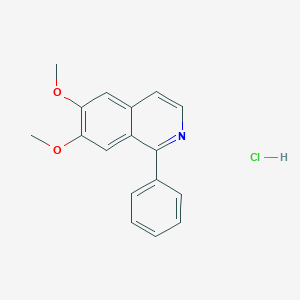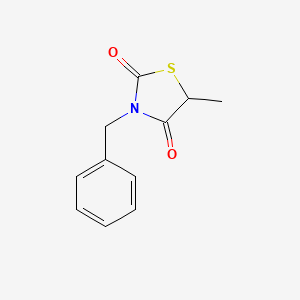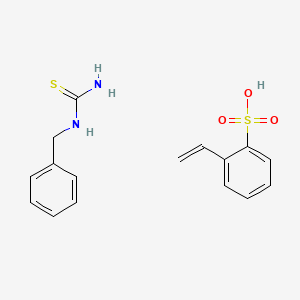
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of four methoxy groups attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene typically involves the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst. The reaction is carried out at temperatures between 45-50°C, and the product is obtained in high yields through Buchner filtration and recrystallization from tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Medicine: Research explores its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,4-Dimethoxynaphthalene
- 1,4,5,8-Tetramethoxynaphthalene
- 2,3-Dihydronaphthazarin
Comparison: 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene is unique due to its specific arrangement of methoxy groups and the presence of the dihydronaphthalene ring system.
Propriétés
Numéro CAS |
64636-38-0 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1,4,4,8-tetramethoxy-1H-naphthalene |
InChI |
InChI=1S/C14H18O4/c1-15-11-7-5-6-10-13(11)12(16-2)8-9-14(10,17-3)18-4/h5-9,12H,1-4H3 |
Clé InChI |
QORYGRCYRYUCCM-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC(C2=C1C(=CC=C2)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)



![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
